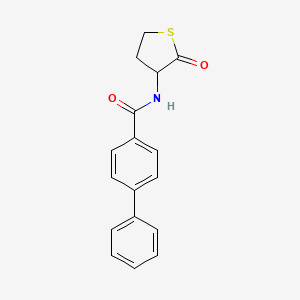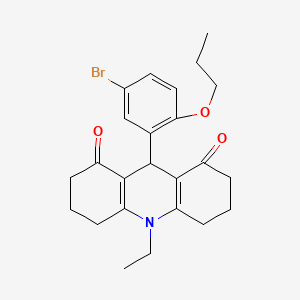
N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide, also known as OTBPC, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. OTBPC is a heterocyclic compound that contains a thienyl ring and a biphenyl ring, and it has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide is not fully understood. However, it has been proposed that N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide acts by inhibiting the activity of enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and tubulin. N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has low toxicity and does not cause significant changes in body weight, organ weight, or hematological parameters.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide also has some limitations, including its low stability in solution and its limited availability.
Orientations Futures
There are several future directions for research on N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide. One direction is to explore the potential of N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide as a lead compound for the development of new anticancer agents. Another direction is to investigate the mechanism of action of N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide in more detail, including its interaction with target enzymes and proteins. Additionally, further studies are needed to evaluate the potential of N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide as a building block for the synthesis of functional materials in material science and organic electronics.
Méthodes De Synthèse
N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has been synthesized using different methods, including the reaction of 2-bromo-4'-methylbiphenyl with thioacetamide and subsequent cyclization, and the reaction of 2-bromo-4'-methylbiphenyl with thiosemicarbazide and subsequent cyclization. The yield of N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide using these methods ranges from 40% to 60%.
Applications De Recherche Scientifique
N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has shown potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has been shown to have anticancer activity against different cancer cell lines, including breast cancer, colon cancer, and lung cancer. N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has also been shown to have antibacterial and antifungal activity. In material science, N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has been used as a building block for the synthesis of functional materials, including liquid crystals and organic semiconductors. In organic electronics, N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has been used as a hole-transporting material in organic light-emitting diodes.
Propriétés
IUPAC Name |
N-(2-oxothiolan-3-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-16(18-15-10-11-21-17(15)20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJJOHGTJJRJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B5085440.png)
![3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride](/img/structure/B5085448.png)
![2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5085456.png)


![1-[(1-methyl-1H-imidazol-2-yl)carbonyl]-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine trifluoroacetate](/img/structure/B5085466.png)
![N-(2-fluorophenyl)-2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5085471.png)
![N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5085480.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5085486.png)

![4-methyl-4-{[3-(4-methylmorpholin-4-ium-4-yl)propanoyl]amino}tetrahydro-3-thiophenesulfonate 1,1-dioxide](/img/structure/B5085496.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-pentenamide](/img/structure/B5085525.png)